molecular formula C9H7Br3O B14548013 (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran CAS No. 61961-52-2

(3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14548013
CAS No.: 61961-52-2
M. Wt: 370.86 g/mol
InChI Key: AXWZJLCAZILULG-VXNVDRBHSA-N
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Description

(3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran: is a brominated derivative of 1-benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of three bromine atoms and a dihydro-1-benzopyran core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3,4-dihydro-2H-1-benzopyran. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce the dihydro-1-benzopyran core to a fully saturated structure.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated benzopyran derivatives. Substitution reactions result in various functionalized benzopyran compounds.

Scientific Research Applications

Chemistry: In chemistry, (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran is used as a building block for synthesizing more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis and medicinal chemistry.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for investigating the effects of bromination on biological activity and molecular interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to develop new drugs based on this compound’s structure.

Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The dihydro-1-benzopyran core plays a crucial role in stabilizing these interactions, leading to the compound’s observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    (3R,4R)-3,4-Dihydro-2H-1-benzopyran: Lacks bromine atoms, resulting in different chemical and biological properties.

    (3R,4R)-3,4,6-Trichloro-3,4-dihydro-2H-1-benzopyran: Chlorinated analog with distinct reactivity and applications.

    (3R,4R)-3,4,6-Trifluoro-3,4-dihydro-2H-1-benzopyran: Fluorinated analog with unique electronic properties.

Uniqueness: The presence of three bromine atoms in (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran imparts unique reactivity and biological activity compared to its analogs. Bromine atoms increase the compound’s molecular weight and electron density, influencing its interactions with biological targets and chemical reagents. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61961-52-2

Molecular Formula

C9H7Br3O

Molecular Weight

370.86 g/mol

IUPAC Name

(3R,4R)-3,4,6-tribromo-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H7Br3O/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9H,4H2/t7-,9-/m1/s1

InChI Key

AXWZJLCAZILULG-VXNVDRBHSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=C(O1)C=CC(=C2)Br)Br)Br

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)Br)Br)Br

Origin of Product

United States

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